B1577130 Dermadistinctin-L

Dermadistinctin-L

Cat. No.: B1577130
Attention: For research use only. Not for human or veterinary use.
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Description

Dermadistinctin-L (DDL) is an antimicrobial peptide (AMP) derived from the skin secretions of the monkey frog (Phyllomedusa distincta). It belongs to the family of cationic, amphipathic short peptides that play a critical role in innate immune defenses across diverse organisms. AMPs like DDL are characterized by their broad-spectrum activity against bacteria, fungi, and viruses, as well as their low propensity for inducing microbial resistance .

The gene encoding DDL was synthesized using codon optimization for Escherichia coli expression systems, enabling recombinant production via the pET-32a(+) vector. This approach yielded a fusion protein with a molecular weight of ~24 kDa, achieving a high expression level (30% of total bacterial protein) and >80% purity after nickel affinity chromatography . Subsequent enzymatic cleavage with enterokinase released the mature DDL peptide, which demonstrated potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens .

Properties

bioactivity

Antibacterial, Antiparasitic

sequence

ALWKTLLKNVGKAAGKAALNAVTDMVNQ

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize DDL’s properties, it is essential to compare it with structurally or functionally analogous AMPs, such as magainins, temporins, and dermaseptins. Below is a detailed analysis of key parameters:

Table 1: Comparative Analysis of Dermadistinctin-L and Selected Antimicrobial Peptides

Parameter This compound (DDL) Magainin-2 Temporin A Dermaseptin S9
Source Phyllomedusa distincta Xenopus laevis Rana temporaria Phyllomedusa sauvagei
Length (Amino Acids) ~24 (fusion) / ~20 (mature)* 23 13 28
Expression System pET-32a(+) in E. coli Synthetic or recombinant Synthetic Synthetic or recombinant
Activity Spectrum Gram+ and Gram- bacteria Gram-, fungi, protozoa Gram+ bacteria Gram+, Gram-, fungi
MIC (µg/mL) 4–16 (model bacteria) 2–10 (E. coli) 5–25 (S. aureus) 1–8 (Pseudomonas)
Key Structural Feature Cationic, amphipathic α-helical, amphipathic β-sheet, hydrophobic α-helical, cationic
Production Yield 30% of total protein Variable (synthesis-dependent) Low (synthetic challenges) Moderate (recombinant systems)

Key Findings and Differentiation

Production Efficiency : DDL’s recombinant expression in E. coli offers a significant advantage over chemically synthesized AMPs (e.g., temporins), which often require costly solid-phase synthesis. The pET-32a(+) system achieved 30% expression yield, surpassing typical yields for recombinant magainins or dermaseptins .

Structural Flexibility : Unlike temporins, which rely on β-sheet structures for membrane disruption, DDL’s amphipathic α-helical conformation enables broader interactions with microbial membranes, contributing to its dual Gram+/Gram- activity .

Activity Spectrum : While dermaseptins exhibit antifungal properties, DDL’s primary efficacy lies in bacterial inhibition. Its MIC range (4–16 µg/mL) is comparable to magainin-2 but less potent than dermaseptin S9 against specific pathogens .

Thermodynamic Stability : Evidence suggests that DDL’s fusion protein (pET-32a(+)) enhances solubility during purification, a challenge often encountered with hydrophobic peptides like temporin A .

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